delta2-Cefuroxime axetil
Overview
Description
Delta2-Cefuroxime axetil is a second-generation cephalosporin antibiotic. It is an acetoxyethyl ester prodrug of cefuroxime, which is effective when administered orally . This compound is known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria . It was patented in 1976 and approved for medical use in 1987 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of delta2-Cefuroxime axetil involves the esterification of cefuroxime with 1-acetoxyethyl bromide . The reaction is typically carried out in the presence of a base such as sodium bicarbonate in an organic solvent like acetone . The product is then purified through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification reactions followed by purification steps to ensure high purity and yield . The process may include the use of advanced techniques such as nanosuspension preparation to improve the bioavailability of the compound .
Chemical Reactions Analysis
Types of Reactions
Delta2-Cefuroxime axetil undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution .
Common Reagents and Conditions
Hydrolysis: This reaction occurs in the presence of water or aqueous solutions, leading to the formation of cefuroxime.
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize this compound, although this is less common.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide.
Major Products
The major product formed from the hydrolysis of this compound is cefuroxime . Other reactions may yield various by-products depending on the reagents and conditions used .
Scientific Research Applications
Delta2-Cefuroxime axetil has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of ester hydrolysis and β-lactam stability.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Industry: Utilized in the formulation of pharmaceutical products to improve drug delivery and bioavailability.
Mechanism of Action
Delta2-Cefuroxime axetil exerts its antibacterial effects by inhibiting bacterial cell wall synthesis . It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis . This inhibition leads to the lysis and death of the bacterial cell .
Comparison with Similar Compounds
Delta2-Cefuroxime axetil is unique among cephalosporins due to its oral bioavailability and resistance to β-lactamase enzymes . Similar compounds include:
Cefpodoxime proxetil: Another oral cephalosporin with similar antibacterial activity.
Cefprozil: Known for its effectiveness against a broad range of bacteria.
Cefixime: An oral third-generation cephalosporin with a slightly different spectrum of activity.
This compound stands out due to its stability and effectiveness in treating a wide range of infections .
Biological Activity
Delta2-Cefuroxime axetil is a derivative of cefuroxime, a second-generation cephalosporin antibiotic. This compound exhibits significant biological activity primarily through its bactericidal properties, which are crucial in treating various bacterial infections. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, spectrum of activity, and clinical efficacy.
This compound functions as a prodrug that is hydrolyzed in the gastrointestinal tract to release the active antibiotic cefuroxime. The mechanism involves the binding of cefuroxime to penicillin-binding proteins (PBPs) within bacterial cell walls. This binding inhibits the transpeptidation process necessary for cross-linking peptidoglycan layers, leading to cell lysis and death of susceptible bacteria .
Pharmacokinetics
Absorption: this compound is absorbed from the gastrointestinal tract, with bioavailability significantly enhanced when taken with food (from 37% in fasting to 52% in fed conditions) .
Distribution: The drug achieves effective concentrations in various tissues such as tonsils, sinuses, bronchial tissues, and middle ear effusions. Its volume of distribution ranges from 0.25 to 0.3 L/kg, with approximately 33% to 50% protein binding observed .
Elimination: Cefuroxime is eliminated unchanged through urine, with a reported half-life of approximately 1.24 to 1.36 hours .
Spectrum of Activity
This compound exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative organisms:
- Gram-positive bacteria: Effective against Staphylococcus aureus, Streptococcus pneumoniae, and Streptococcus pyogenes.
- Gram-negative bacteria: Active against Escherichia coli, Haemophilus influenzae, and Klebsiella pneumoniae among others .
Notably, while cefuroxime retains efficacy against many beta-lactamase producing strains, it shows reduced effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) due to alterations in PBPs .
Clinical Efficacy
Clinical studies have demonstrated the effectiveness of this compound in treating various infections:
- Urinary Tract Infections (UTIs): A study involving elderly patients showed a short-term cure rate of 55%, comparable to other antibiotics .
- Respiratory Infections: Cefuroxime axetil has been shown to be as effective as amoxicillin/clavulanic acid for treating upper and lower respiratory tract infections .
- Sequential Therapy: In hospitalized patients, sequential therapy using intravenous cefuroxime followed by oral administration was found effective for lower respiratory tract infections .
Case Studies
- Elderly Patients with UTIs: In a clinical trial involving elderly patients with symptomatic UTIs, this compound demonstrated comparable efficacy to other treatments but was associated with cases of antibiotic-associated colitis .
- Middle Ear Infections: A study on bioadhesive nanoparticles loaded with cefuroxime axetil indicated prolonged retention in the middle ear, suggesting potential for localized treatment strategies .
Properties
IUPAC Name |
1-acetyloxyethyl (6R,7R)-3-(carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O10S/c1-9(25)33-10(2)34-19(28)15-11(7-32-20(21)29)8-35-18-14(17(27)24(15)18)22-16(26)13(23-30-3)12-5-4-6-31-12/h4-6,8,10,14-15,18H,7H2,1-3H3,(H2,21,29)(H,22,26)/b23-13-/t10?,14-,15?,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVGUOHUYICCIZ-WDVFJNCVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OC(=O)C)OC(=O)C1C(=CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CC=CO3)COC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(OC(=O)C)OC(=O)C1C(=CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N\OC)/C3=CC=CO3)COC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123458-61-7 | |
Record name | delta3-Cefuroxime axetil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123458617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | .DELTA.3-CEFUROXIME AXETIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JIH1E51JH3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.